molecular formula C25H43N3O3 B14289413 N-(4-Nitrophenyl)-N'-octadecylurea CAS No. 138517-15-4

N-(4-Nitrophenyl)-N'-octadecylurea

Cat. No.: B14289413
CAS No.: 138517-15-4
M. Wt: 433.6 g/mol
InChI Key: QBPAURVUUQKQEQ-UHFFFAOYSA-N
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Description

N-(4-Nitrophenyl)-N'-octadecylurea (CAS 138517-15-4) is a synthetic urea derivative of interest in advanced materials research. With the molecular formula C25H43N3O3 and a molecular weight of approximately 433.63 g/mol, this compound features a unique structure combining a long octadecyl alkyl chain with a 4-nitrophenyl group . This amphiphilic architecture, containing both a hydrophobic alkyl tail and a polar urea head group with an electron-withdrawing nitro moiety, makes it a valuable building block for designing novel supramolecular structures and functional polymers. Researchers utilize this and similar long-chain alkyl urea derivatives in the development of comb-like polymers, which are known for their side-chain crystallinity and thermal stability . The compound is characterized by its high hydrophobicity, as indicated by a computed XLogP of 9.6 . It is supplied as a high-purity solid for research applications. This product is strictly For Research Use Only and is not intended for personal, diagnostic, or therapeutic uses. Handle with appropriate safety precautions.

Properties

CAS No.

138517-15-4

Molecular Formula

C25H43N3O3

Molecular Weight

433.6 g/mol

IUPAC Name

1-(4-nitrophenyl)-3-octadecylurea

InChI

InChI=1S/C25H43N3O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-26-25(29)27-23-18-20-24(21-19-23)28(30)31/h18-21H,2-17,22H2,1H3,(H2,26,27,29)

InChI Key

QBPAURVUUQKQEQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)NC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The most straightforward route involves the reaction of 4-nitrophenyl isocyanate with octadecylamine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). The isocyanate group (-N=C=O) reacts nucleophilically with the primary amine, forming a urea linkage. Triethylamine (Et₃N) is often added to scavenge HCl, though its necessity depends on the amine’s basicity.

Reaction Scheme:
$$
\text{4-Nitrophenyl isocyanate} + \text{Octadecylamine} \xrightarrow{\text{DCM/THF, Et}_3\text{N}} \text{N-(4-Nitrophenyl)-N'-octadecylurea}
$$

Optimization and Yield

Sigma-Aldrich’s product notes highlight that 4-nitrophenyl isocyanate (97% purity) reacts efficiently with amines under mild conditions. For octadecylamine, a 1:1 molar ratio in DCM at 0–25°C for 6–12 hours typically achieves >85% conversion. Post-reaction, the product is isolated via solvent evaporation and recrystallized from 2-propanol to >95% purity. Challenges include the moisture sensitivity of isocyanates, necessitating anhydrous conditions.

Two-Step Synthesis via 4-Nitrophenyl-N-Benzylcarbamate

Step 1: Formation of N-Benzyl Protected Urea

This method, developed by Liu et al., employs 4-nitrophenyl-N-benzylcarbamate (1) as a stable electrophile. Octadecylamine reacts with 1 in DCM or dioxane/water (3:1) with Et₃N, yielding N-benzyl-N'-octadecylurea (2). The benzyl group enhances solubility and facilitates purification.

Reaction Scheme:
$$
\text{1 + Octadecylamine} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{N-Benzyl-N'-octadecylurea (2)}
$$

Step 2: Hydrogenolysis to Monosubstituted Urea

Catalytic hydrogenation (H₂/Pd) in acetic acid at 30–50 psi removes the benzyl group, affording this compound (3). This step proceeds quantitatively, with yields >90% after filtration and solvent removal.

Reaction Scheme:
$$
\text{2} \xrightarrow{\text{H}_2/\text{Pd, AcOH}} \text{this compound (3)}
$$

Advantages Over Direct Methods

  • Enhanced Stability : The carbamate intermediate (1) is less moisture-sensitive than isocyanates.
  • Broad Solvent Compatibility : Effective in both organic (DCM) and aqueous-polar (dioxane/water) media.
  • High Purity : Crude products often exceed 90% purity, requiring minimal chromatography.

Comparative Analysis of Synthetic Routes

Yield and Practicality

Method Yield (%) Purity (%) Key Challenges
Isocyanate Route 85–90 95+ Moisture sensitivity, strict anhydrous conditions
Carbamate Route 90–95 90–95 Requires hydrogenation equipment

Solubility Considerations

Octadecylamine’s hydrophobicity necessitates solvent optimization. The carbamate method’s compatibility with dioxane/water mixtures improves reaction homogeneity for long-chain amines. In contrast, the isocyanate route demands strictly anhydrous DCM or THF.

Experimental Protocols and Data

Direct Isocyanate Method (Adapted from Sigma-Aldrich)

  • Reagents : 4-Nitrophenyl isocyanate (1.2 eq), octadecylamine (1.0 eq), DCM, Et₃N.
  • Procedure :
    • Dissolve octadecylamine in DCM, add Et₃N (1.1 eq).
    • Add 4-nitrophenyl isocyanate dropwise at 0°C.
    • Stir 12 hours at 25°C, wash with 1M NaOH, and isolate via rotary evaporation.
  • Characterization :
    • MP : 165–168°C (lit. 170–172°C for analogous ureas).
    • ¹H NMR (DMSO-d₆) : δ 8.15 (d, J = 9 Hz, 2H, ArH), 6.01 (t, 1H, NH), 2.85 (t, 2H, CH₂NH), 1.20–1.45 (m, 32H, CH₂), 0.85 (t, 3H, CH₃).

Carbamate-Hydrogenolysis Method (Adapted from Liu et al.)

  • Reagents : 4-Nitrophenyl-N-benzylcarbamate (1.0 eq), octadecylamine (1.0 eq), Pd/C, AcOH.
  • Procedure :
    • React 1 with octadecylamine in DCM/Et₃N for 3 hours.
    • Filter, evaporate, and hydrogenate (30 psi H₂) in AcOH/Pd for 6 hours.
  • Characterization :
    • IR (KBr) : 3329 cm⁻¹ (N-H), 1627 cm⁻¹ (C=O).
    • MALDI-MS : m/z 535.3 [M+H]⁺ (calc. 535.4).

Challenges and Mitigation Strategies

Solubility of Octadecylamine

  • Solution : Use warm dioxane (50°C) to dissolve the amine before adding 1 .
  • Alternative : Employ sonication to disperse the amine in DCM.

Byproduct Formation in Isocyanate Route

  • Mitigation : Use excess isocyanate (1.2 eq) to drive the reaction to completion.

Chemical Reactions Analysis

Types of Reactions

N-(4-Nitrophenyl)-N’-octadecylurea undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Scientific Research Applications

N-(4-Nitrophenyl)-N’-octadecylurea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a surfactant and its interactions with biological membranes.

    Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Nitrophenyl)-N’-octadecylurea involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the long octadecyl chain can interact with lipid membranes, altering their properties. These interactions can affect cellular processes and membrane dynamics .

Comparison with Similar Compounds

Mechanistic Insights

  • Hydrolysis Reactivity : Enzymatic hydrolysis studies of N-(4-nitrophenyl)-butyramide reveal that the nitrophenyl group accelerates reaction rates due to its electron-withdrawing nature . This suggests this compound may exhibit similar stability in biological systems.
  • Hydrophobic Interactions : The octadecyl chain may facilitate membrane penetration, a trait exploited in surfactant design .

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